![molecular formula C22H39BrS B1660751 2-Bromo-3-octadecylthiophene CAS No. 827343-18-0](/img/structure/B1660751.png)
2-Bromo-3-octadecylthiophene
Overview
Description
“2-Bromo-3-octadecylthiophene” is an organic compound . It is a solid at 20 degrees Celsius . It is white to almost white in color and appears as a powder or crystal .
Synthesis Analysis
The synthesis of thiophene-based compounds like “2-Bromo-3-octadecylthiophene” often involves the use of nickel and palladium-based catalytic systems . For instance, the polymerization of 2-bromo-3-hexylthiophene was conducted using a nickel catalyst .Molecular Structure Analysis
The molecular formula of “2-Bromo-3-octadecylthiophene” is C22H39BrS . Its molecular weight is 415.52g/mol .Physical And Chemical Properties Analysis
“2-Bromo-3-octadecylthiophene” is a solid at 20 degrees Celsius . It has a melting point of 33.0 to 37.0 degrees Celsius . Its flash point is 229 degrees Celsius .Scientific Research Applications
Organic Electronics
2-Bromo-3-octadecylthiophene: is utilized in the field of organic electronics due to its ability to improve the stability and charge transfer in electronic devices . It is particularly valuable in the development of organic field-effect transistors (OFETs), electroluminescent materials, semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The compound’s molecular structure allows for favorable π-π stacking, which enhances the compactness of the solid film and facilitates better charge transfer compared to carbon acenes .
Pharmaceutical Research
In pharmaceutical research, 2-Bromo-3-octadecylthiophene may serve as a precursor or intermediate in the synthesis of various compounds. While specific applications in drug development are not widely reported, the compound’s structural features could potentially be exploited to create novel molecules with therapeutic properties. Its use in pharmaceutical research is likely exploratory, focusing on the synthesis of new compounds with potential biological activity .
Material Science
2-Bromo-3-octadecylthiophene: plays a role in material science, particularly in the development of new materials with semiconductor properties. Its long alkyl chain provides solubility and processability, which are crucial for the fabrication of materials used in electronics and optoelectronics . The compound’s inclusion in the synthesis of polymers and other materials could lead to advancements in the creation of flexible, durable, and efficient electronic components.
Chemical Synthesis
The compound is involved in chemical synthesis, where it can be used to create thiophene-based conjugated polymers. These polymers are significant for their electronic and optoelectronic applications2-Bromo-3-octadecylthiophene can undergo various forms of catalytic cross-coupling reactions, contributing to the synthesis of polymers with desirable properties such as high conductivity and chemosensitivity .
Agricultural Chemistry
While there is limited information on the direct use of 2-Bromo-3-octadecylthiophene in agricultural chemistry, thiophene derivatives are known to possess biological activity that could be beneficial in developing agrochemicals. Research in this area would likely focus on synthesizing new compounds from 2-Bromo-3-octadecylthiophene that could act as pesticides, herbicides, or growth regulators .
Environmental Applications
2-Bromo-3-octadecylthiophene: may find environmental applications in the synthesis of materials designed to interact with pollutants or facilitate environmental remediation. Its structural properties could be harnessed to create adsorbents or catalysts that help in the removal of contaminants from water or soil. However, specific environmental applications would require further research and development .
properties
IUPAC Name |
2-bromo-3-octadecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-24-22(21)23/h19-20H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTBCEZWUFMYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740288 | |
Record name | 2-Bromo-3-octadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-octadecylthiophene | |
CAS RN |
827343-18-0 | |
Record name | 2-Bromo-3-octadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10740288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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